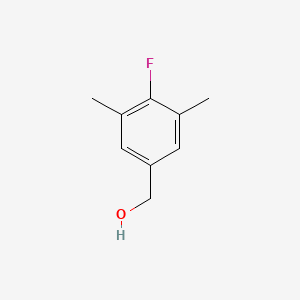

4-Fluoro-3,5-dimethylbenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3,5-dimethylbenzyl alcohol, also known by its IUPAC name (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a benzyl alcohol structure, making it a unique derivative of benzyl alcohol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-3,5-dimethylbenzaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade reducing agents to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Esterification: Acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: 4-Fluoro-3,5-dimethylbenzaldehyde or 4-Fluoro-3,5-dimethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters such as 4-Fluoro-3,5-dimethylbenzyl acetate.

Aplicaciones Científicas De Investigación

4-Fluoro-3,5-dimethylbenzyl alcohol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3,5-dimethylbenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzyl alcohol: Lacks the two methyl groups, making it less sterically hindered.

3,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different electronic properties.

4-Chloro-3,5-dimethylbenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties

Uniqueness

4-Fluoro-3,5-dimethylbenzyl alcohol is unique due to the combination of the fluorine atom and two methyl groups, which influence its chemical reactivity, biological activity, and potential applications. The fluorine atom enhances its stability and lipophilicity, while the methyl groups provide steric hindrance, affecting its interactions with other molecules.

Actividad Biológica

4-Fluoro-3,5-dimethylbenzyl alcohol (FDMBA) is an organic compound notable for its unique structural features, including a fluorine atom and two methyl groups on the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with enzymes. This article reviews the biological activity of FDMBA, focusing on its mechanisms of action, synthesis pathways, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H11F O |

| Molecular Weight | 168.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H11F O/c1-6-3-8(12-5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

| Canonical SMILES | CC1=CC(=CC(=C1F)C)O |

The presence of the fluorine atom significantly alters the reactivity and biological profile of FDMBA compared to similar compounds, enhancing its binding affinity to various biological targets.

FDMBA's biological activity is primarily attributed to its ability to interact with enzymes and receptors due to its structural characteristics. The fluorine substituent can enhance the compound's lipophilicity and stability, influencing its pharmacokinetic properties. Studies indicate that FDMBA can undergo hydrolysis to release the corresponding phenol, which may interact with various biological pathways.

Enzyme Interactions

Research has shown that FDMBA exhibits potential interactions with several enzymes:

- Cytochrome P450 Enzymes : FDMBA may serve as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the fluorine atom can affect the enzyme's binding affinity and catalytic efficiency.

- Aldose Reductase : Preliminary studies suggest that FDMBA may inhibit aldose reductase activity, which is relevant in diabetic complications. This inhibition could be beneficial for managing hyperglycemia-related conditions.

Synthesis and Biological Evaluation

A study investigated the synthesis of FDMBA through a radical condensation reaction involving benzylic alcohols and acetamides. The reaction yielded various products, highlighting FDMBA's potential as an intermediate in synthesizing biologically active compounds .

In another study focusing on oligomerization processes, FDMBA was subjected to montmorillonite clay catalysis, leading to the formation of oligomers with significant biological activities. The radical species generated during these reactions were characterized using EPR spectroscopy, indicating potential pathways for further biological exploration .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of FDMBA, it is essential to compare it with structurally similar compounds:

| Compound | Activity Level | Notes |

|---|---|---|

| 3,5-Dimethylbenzyl alcohol | Moderate | Exhibits lower enzyme interaction |

| 4-Fluorobenzyl alcohol | Low | Less effective due to lack of methyl groups |

| 4-Methylbenzyl alcohol | Moderate | Similar activity but less potent than FDMBA |

The comparative analysis indicates that the combination of fluorine and methyl groups in FDMBA contributes to its enhanced biological activity compared to other related compounds .

Propiedades

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVQFZNSWAQOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.